molecular formula C22H27N5 B5763044 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine

1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine

Cat. No.: B5763044
M. Wt: 361.5 g/mol
InChI Key: UVYROFDPDHVYMI-UHFFFAOYSA-N
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Description

1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds via an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core . The piperazine moiety is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C23H28N6C_{23}H_{28}N_{6} with a molecular weight of 396.51 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core linked to a piperazine moiety, which is known for enhancing biological activity and solubility.

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer properties by inhibiting specific cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for disrupting cell cycle progression and inducing apoptosis in cancer cells.

Key Findings:

  • Mechanism of Action: The compound inhibits CDK2 activity, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
  • Cytotoxicity: Studies have demonstrated significant cytotoxic effects against multiple cancer types, including breast and lung cancer cells .
Cancer Cell Line IC50 (µM) Effect
MCF-7 (Breast)10.5Apoptosis induction
A549 (Lung)8.3Cell cycle arrest
HeLa (Cervical)12.0Inhibition of proliferation

Neuroprotective Properties

In addition to its anticancer properties, the compound has been evaluated for its neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE). This activity is relevant for neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • Enzyme Inhibition: The compound shows promising AChE inhibitory activity, which could lead to therapeutic applications in treating cognitive decline associated with neurodegenerative disorders .
Enzyme IC50 (µM) Effect
Acetylcholinesterase5.0Enhanced neurotransmission

Radiolabeling for Imaging Applications

Recent studies have explored the potential of radiolabeling pyrazolo[1,5-a]pyrimidine derivatives for use as radiotracers in positron emission tomography (PET). The introduction of fluorine isotopes has been investigated to enhance tumor imaging capabilities.

Key Findings:

  • Biodistribution Studies: Preliminary biodistribution experiments showed that fluorinated derivatives accumulate more in tumors compared to traditional tracers like FDG . However, challenges remain regarding tumor-to-non-target ratios.
Radiotracer Tumor Uptake (%) Non-target Uptake (%)
[^18F]-labeled derivative 1155
[^18F]-labeled derivative 22010

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships has been pivotal in optimizing the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives. Modifications to the piperazine and pyrazole rings have led to compounds with enhanced potency and selectivity.

Key Findings:

  • Variations in substituents on the piperazine ring significantly affect biological activity and selectivity towards specific kinases or enzymes .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • 3,5-Dimethyl-1-phenylpyrazole

Uniqueness

1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine is unique due to its dual functional groups, which allow it to interact with multiple biological targets. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

The compound 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine is a novel chemical entity that has garnered attention for its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-pyrimidine core and a piperazine moiety. The molecular formula is C23H30N4C_{23}H_{30}N_4 with a molecular weight of approximately 382.52 g/mol. The structural configuration is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties . For example, derivatives of pyrazolo-pyrimidine have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Compound Cell Line IC50 (µM) Mechanism
Compound AMDA-MB 23134.31Apoptosis induction
Compound BU87 MG38.29Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Similar compounds have demonstrated activity against various bacterial strains, suggesting that the pyrazolo-pyrimidine scaffold may enhance membrane permeability or inhibit essential bacterial enzymes.

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties , potentially beneficial in neurodegenerative diseases. Studies have shown that such compounds can reduce oxidative stress and inflammation in neuronal cells.

Case Studies

  • Anticancer Efficacy in vitro : A study evaluated the efficacy of a closely related compound against breast cancer cell lines (MDA-MB 231). The results indicated an IC50 value of 34.31 µM, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively, indicating potent activity .
  • Neuroprotection in Animal Models : In a recent experimental model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential for neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in cancer progression or microbial resistance.
  • Modulation of Receptor Activity : The compound could interact with specific receptors involved in cell signaling pathways.
  • Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in malignant cells.

Properties

IUPAC Name

2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5/c1-16(2)15-25-10-12-26(13-11-25)20-14-17(3)23-22-21(18(4)24-27(20)22)19-8-6-5-7-9-19/h5-9,14H,1,10-13,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYROFDPDHVYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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